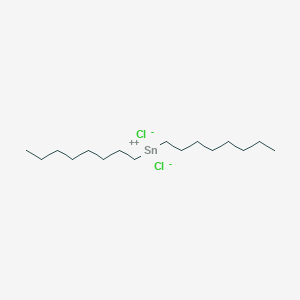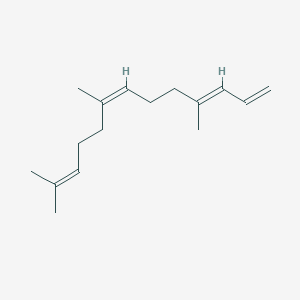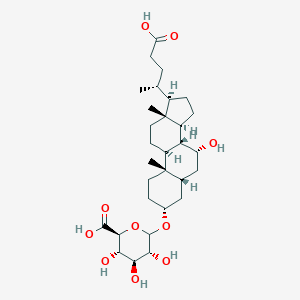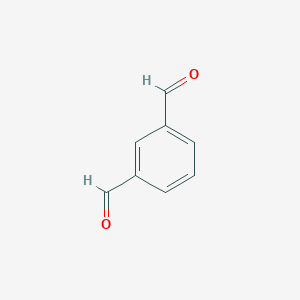
Bipenamol
Overview
Description
Synthesis Analysis
The synthesis of related Salen-type complexes often involves the condensation of salicylaldehyde derivatives with diamines in the presence of a metal salt, in this case, a cobalt(II) salt. For example, a related manganese(III) chloride complex with a similar ligand framework has been synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with 1,2-diaminocyclohexane, followed by metalation with manganese(III) chloride (Larrow & Jacobsen, 2003).
Molecular Structure Analysis
The molecular structure of these complexes is characterized by a chelating Salen-type ligand that coordinates to the metal center in a tetradentate manner. This arrangement leads to a planar N2O2 metal-coordinating environment, providing stability and defining the complex's reactivity. Detailed insights into the electronic structure have been provided by studies involving electron paramagnetic resonance (EPR) and density functional theory (DFT), highlighting the complexes' selectivity in catalytic reactions due to their unique electronic configurations (Vinck et al., 2008).
Scientific Research Applications
Drug Discovery and Material Development : Bipenamol is constructed using multiple C-H activation strategies, which significantly accelerates both drug discovery and material development processes. This is highlighted in the study by Ouyang et al. (2021), which discusses the expedient delivery of polyfunctional arenes using sequential C-H activation (Ouyang et al., 2021).
Pharmacological Activities : Bipenamol-related compounds like Bilobalide exhibit a range of pharmacological activities, including neuroprotective, antioxidative, anti-inflammatory, anti-ischemic, and cardiovascular protective effects. Lu et al. (2021) provide a comprehensive review of Bilobalide's pharmacology, pharmacokinetics, toxicity, and safety (Lu et al., 2021).
Synergistic Effects in Treatment : The synergy between phytocannabinoids and terpenoids, which may be related to Bipenamol's structure, can be effective in treating various conditions such as pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections, as discussed by Russo (2011) (Russo, 2011).
Bibliometric Analysis in Research : The application of bibliometric studies in research assessment, as discussed by Wallin (2005), is relevant for understanding the impact and scope of research on compounds like Bipenamol (Wallin, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Bipenamol, also known as Biapenem , is a carbapenem antibiotic . It primarily targets Dipeptidyl Peptidase 1 (DPP1) , a protease enzyme involved in various biological processes. The inhibition of DPP1 by Bipenamol can disrupt the normal functioning of certain biochemical pathways, leading to its therapeutic effects .
Mode of Action
As a DPP1 inhibitor , Bipenamol binds to the active site of the enzyme, preventing it from catalyzing the breakdown of specific peptides. This interaction alters the normal biochemical processes within the cell, leading to the compound’s therapeutic effects.
Biochemical Pathways
Given its role as a dpp1 inhibitor , it likely impacts pathways involving the breakdown and regulation of peptides. These peptides could be involved in various cellular functions, including signal transduction, immune response, and cell growth.
Pharmacokinetics
It is generally understood that the pharmacokinetics of antibiotics like bipenamol can be influenced by factors such as the route of administration, patient’s age, renal function, and presence of disease .
Result of Action
The molecular and cellular effects of Bipenamol’s action are largely dependent on its interaction with DPP1 . By inhibiting this enzyme, Bipenamol can disrupt the normal functioning of certain biochemical pathways, potentially leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs like Bipenamol. These factors can include the pH of the local environment, presence of other drugs or substances, and the patient’s overall health status . For instance, certain conditions may alter the drug’s absorption or metabolism, thereby affecting its efficacy. Additionally, environmental factors can also impact the stability of the drug, potentially affecting its shelf life and effectiveness.
properties
IUPAC Name |
[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAFSNJRKZLMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046561 | |
| Record name | Bipenamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bipenamol | |
CAS RN |
79467-22-4 | |
| Record name | Bipenamol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bipenamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPENAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DCB7156W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the new synthetic route for Bipenamol described in the research?
A1: The research presents a more efficient and versatile approach to synthesize Bipenamol [, ]. Traditionally, constructing complex molecules like Bipenamol required multiple steps and often resulted in low yields. This new method utilizes a sequential C-H activation strategy with imidate esters as directing groups, allowing for the introduction of diverse functional groups and leading to a more streamlined synthesis with potentially higher yields [, ].
Q2: Is there information available about the structural characterization of Bipenamol in these research papers?
A2: While the papers discuss Bipenamol's synthesis, they primarily focus on the methodology and efficiency of the new reaction pathway. Detailed spectroscopic data or specific structural characterization of Bipenamol is not provided within the scope of these research articles [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




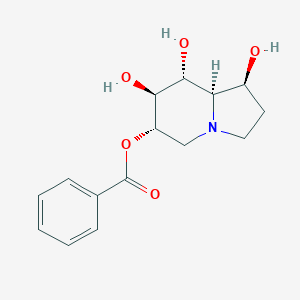


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
